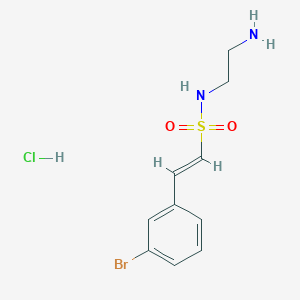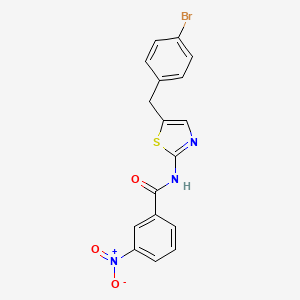
N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-3-nitrobenzamide” is a complex organic molecule that contains several functional groups. These include a bromobenzyl group, a thiazole ring, and a nitrobenzamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atoms. The presence of the bromine atom, a heavy halogen, could potentially influence the overall shape of the molecule due to its large size and high electronegativity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the bromobenzyl group might be susceptible to reactions with nucleophiles, while the nitro group on the benzamide moiety could potentially undergo reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of a bromine atom could increase the compound’s density and boiling point compared to similar compounds without a halogen .Applications De Recherche Scientifique
Thiazolide-Induced Apoptosis in Colorectal Tumor Cells
Thiazolides, including compounds related to N-(5-(4-Bromobenzyl)-1,3-thiazol-2-yl)-3-nitrobenzamide, have been studied for their ability to induce apoptosis in colorectal tumor cells. Thiazolides are known for their anti-infectious properties against various pathogens, but some derivatives have shown potential in cancer treatment. Research has revealed that thiazolides can interact with the detoxification enzyme glutathione S-transferase of class Pi 1 (GSTP1), which is often overexpressed in tumors, including colon carcinomas. This interaction is crucial for inducing cell death in these cancer cells, suggesting a potential therapeutic application for thiazolides in treating colon cancer. The study demonstrates that variations in the substituents of the benzene ring of thiazolides do not significantly affect apoptosis induction, highlighting the role of the thiazole ring and its substituents in the compound's anticancer activity (Brockmann et al., 2014).
Antibacterial Activity of Thiazolidinone Derivatives
Another area of research involving derivatives similar to N-(5-(4-Bromobenzyl)-1,3-thiazol-2-yl)-3-nitrobenzamide is the development of novel antimicrobial agents. Thiazolidinone derivatives have been synthesized and evaluated for their in vitro antimicrobial activity against various bacterial strains. Some of these compounds have shown significant biological activity against both Gram-negative and Gram-positive bacteria, suggesting their potential as novel antibacterial agents. This research highlights the versatility of thiazolide derivatives in developing new treatments for bacterial infections (Deep et al., 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O3S/c18-13-6-4-11(5-7-13)8-15-10-19-17(25-15)20-16(22)12-2-1-3-14(9-12)21(23)24/h1-7,9-10H,8H2,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWUZRGKZXKGKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-3-nitrobenzamide | |
CAS RN |
292056-92-9 |
Source


|
| Record name | N-(5-(4-BROMOBENZYL)-1,3-THIAZOL-2-YL)-3-NITROBENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2989778.png)
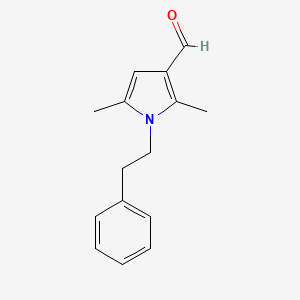
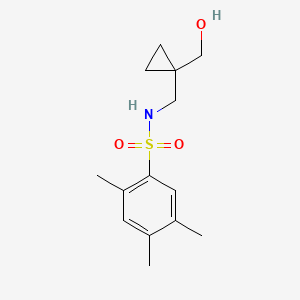
![[2-(Butylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2989782.png)

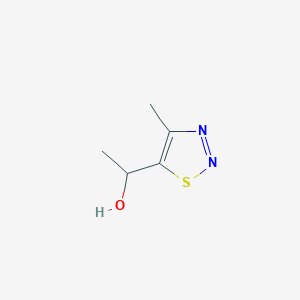
![{1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride](/img/no-structure.png)
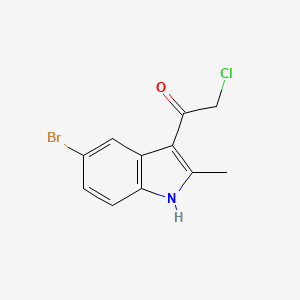
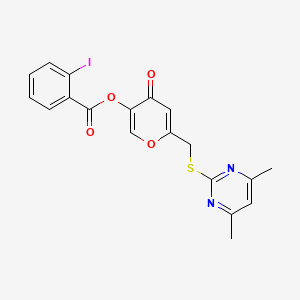
![8-Bromo-2,3,4,5-Tetrahydro-1H-Benzo[C]Azepine Hydrochloride](/img/structure/B2989790.png)

![methyl 3-({(2Z)-8-methoxy-3-[(6-methylpyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2989792.png)
![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2989794.png)
